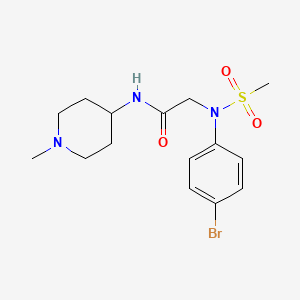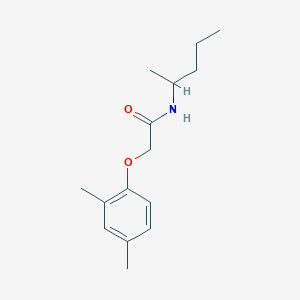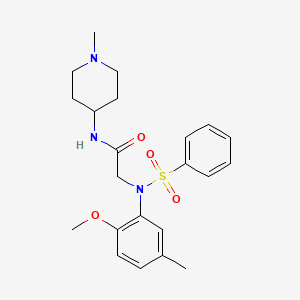![molecular formula C18H19N3 B5943835 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(pyrrolidin-1-YL)pyrimidine](/img/structure/B5943835.png)
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(pyrrolidin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound known for its unique structural properties. This compound features a pyrimidine ring substituted with a phenylbuta-1,3-dienyl group and a pyrrolidinyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a phenylbuta-1,3-dienyl halide under basic conditions. The reaction is often carried out in the presence of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced with other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone derivative, while reduction can produce a fully saturated pyrimidine compound .
Scientific Research Applications
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **1-[(1E,3Z)-4-Phenyl-1,3-butadien-1-yl]-4-[(1Z,3E)-4-phenyl-1,3-butadien-1-yl]benzene
- **4-(3S-(1R-(1-naphthyl)ethylamino)pyrrolidin-1-yl)phenylacetic acid
Uniqueness
4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(1E,3Z)-4-phenylbuta-1,3-dienyl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-2-8-16(9-3-1)10-4-5-11-17-12-13-19-18(20-17)21-14-6-7-15-21/h1-5,8-13H,6-7,14-15H2/b10-4-,11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUKSQHKUYRKKR-WIZYTBDYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C=CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=CC(=N2)/C=C/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-{[(2-phenylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B5943752.png)
![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B5943758.png)

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-methyl-4-piperidinyl)glycinamide](/img/structure/B5943773.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5943800.png)
![N-(2,6-difluorophenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5943805.png)
![4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine](/img/structure/B5943809.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5943827.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5943829.png)

![4-ethoxy-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5943838.png)

![N,N-dimethyl-2-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B5943852.png)
![3-(2-chlorophenyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B5943854.png)
